molecular formula C6H4F3NS B1315445 4-(Trifluoromethylthio)pyridine CAS No. 651059-83-5

4-(Trifluoromethylthio)pyridine

Cat. No.: B1315445
CAS No.: 651059-83-5
M. Wt: 179.17 g/mol
InChI Key: LPCAKBMMWQLYFR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)pyridine is an organic compound characterized by the presence of a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)pyridine typically involves the introduction of a trifluoromethylthio group to a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is a focus in industrial settings to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed.

Major Products:

    Oxidation: Formation of 4-(trifluoromethylsulfinyl)pyridine or 4-(trifluoromethylsulfonyl)pyridine.

    Reduction: Formation of 4-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Trifluoromethylthio)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound. It can interact with biological targets and pathways, making it a candidate for drug discovery.

    Medicine: Explored for its potential therapeutic effects. Compounds containing the trifluoromethylthio group have shown promise in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)pyridine involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridine: Lacks the sulfur atom, resulting in different chemical properties and reactivity.

    4-(Trifluoromethylsulfinyl)pyridine: Contains a sulfinyl group instead of a thio group, leading to different oxidation states and reactivity.

    4-(Trifluoromethylsulfonyl)pyridine: Contains a sulfonyl group, which is more oxidized than the thio group.

Uniqueness: 4-(Trifluoromethylthio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCAKBMMWQLYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478038
Record name Pyridine, 4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651059-83-5
Record name Pyridine, 4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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